
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-, also known as N-Tetradecanoyl-4-hydroxy-L-proline, is a derivative of L-proline. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom and a hydroxy group at the 4-position of the proline ring. It has the molecular formula C18H33NO4 and a molecular weight of 327.459 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- typically involves the acylation of 4-hydroxy-L-proline with tetradecanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetradecanoic acid, coupling agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound suitable for various applications .
化学反応の分析
Types of Reactions
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the tetradecanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen, where hydroxyproline is a key component.
Medicine: Research is ongoing into its potential therapeutic applications, including its anti-inflammatory properties and its role in wound healing.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties
作用機序
The mechanism of action of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- involves its interaction with specific molecular targets and pathways. In biological systems, it is incorporated into proteins, where it plays a crucial role in maintaining the stability and structure of collagen. The hydroxy group at the 4-position forms hydrogen bonds, which are essential for the triple-helix structure of collagen. Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
N-Palmitoyl-4-hydroxy-L-proline: Similar in structure but with a palmitoyl group instead of a tetradecanoyl group.
N-Acetyl-4-hydroxy-L-proline: Contains an acetyl group instead of a tetradecanoyl group.
N-Methyl-4-hydroxy-L-proline: Features a methyl group instead of a tetradecanoyl group
Uniqueness
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- is unique due to its specific tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where longer fatty acid chains are beneficial, such as in certain cosmetic formulations and therapeutic agents .
特性
分子式 |
C19H35NO4 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-tetradecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20-15-16(21)14-17(20)19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24)/t16-,17+/m1/s1 |
InChIキー |
FMCWJWOZWODMSK-SJORKVTESA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



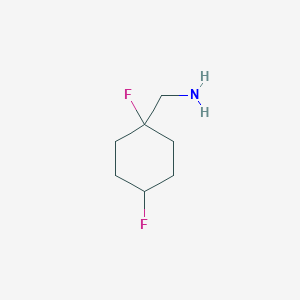
![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)


![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
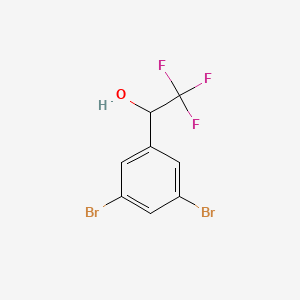
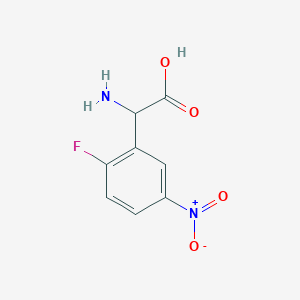


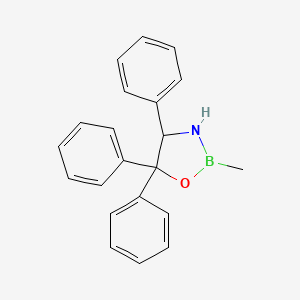
![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
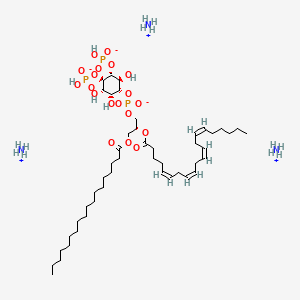
![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)
